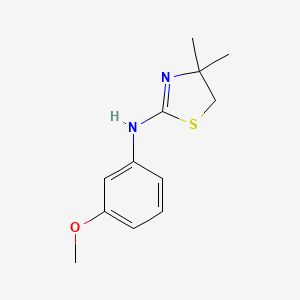

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(3-methoxy-phenyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

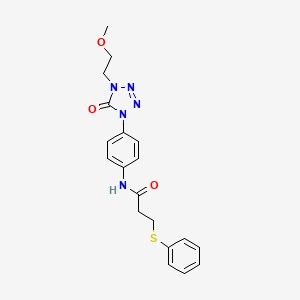

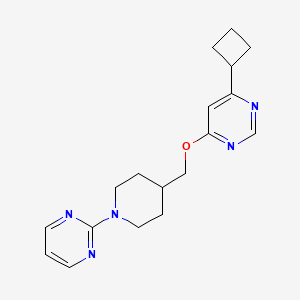

The compound “(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(3-methoxy-phenyl)-amine” is a chemical compound with the molecular formula C12H16N2OS . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted with two methyl groups at the 4-position, making it a 4,4-dimethylthiazole. The thiazole is also substituted at the 2-position with an amine group that is further substituted with a 3-methoxyphenyl group .Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.33 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Scientific Research Applications

Antifungal Applications

- The antifungal effect of derivatives of this compound, including 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, was investigated. These compounds showed significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).

Coordination Compounds and Structural Analysis

- Coordination compounds derived from this chemical structure, such as Co(L)2 and Ni(L)2, were synthesized and analyzed. The study provided insights into the structural characteristics and electronic spectra of these compounds (Ramírez-Trejo et al., 2010).

Anticancer Activity

- Derivatives of this compound were synthesized and tested for their anticancer activity against various human cancer cell lines. The study indicated promising potential in the field of cancer treatment (Yakantham et al., 2019).

Polymeric Applications

- A study on the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(3-methoxy-phenyl)-amine, highlighted their improved thermal stability and biological activity. This has implications for medical applications (Aly & El-Mohdy, 2015).

Antiangiogenic Properties

- Derivatives of this compound were explored for their antiangiogenic properties. Theoretical calculations indicated significant results, suggesting these compounds as potential antiangiogenic agents (Jafar & Hussein, 2021).

Security Ink Application

- A study on the multi-stimuli response of a novel half-cut cruciform derived from this compound showed potential for use as a security ink. This is due to its morphology-dependent fluorochromism, which can be induced by mechanical force or surrounding pH stimuli (Lu & Xia, 2016).

Synthesis and Characterization

- Various studies focused on the synthesis and characterization of this compound and its derivatives, exploring their structural and chemical properties. This foundational research is crucial for understanding the potential applications of these compounds in different fields (e.g., Uma et al., 2017; Elż & Slawomir, 1999).

Corrosion Inhibition

- The synthesis and potential application of some thiazoles, including derivatives of this compound, were investigated as corrosion inhibitors of copper. This study provides insights into the protective abilities of these compounds against corrosion (Farahati et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-12(2)8-16-11(14-12)13-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROVDVIAJHHNCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)NC2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)

![4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367572.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)

piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2367578.png)